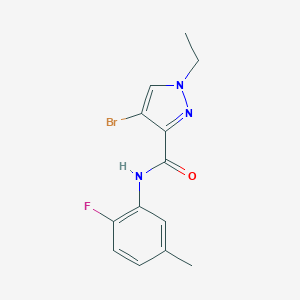
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide, also known as BAY-678, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is still under investigation. However, it has been suggested that 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide exerts its biological activities by inhibiting the activity of various enzymes and signaling pathways. For example, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in immune regulation.
Biochemical and Physiological Effects:
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of COX-2, which leads to a reduction in the production of prostaglandins. Furthermore, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It has been found to exhibit potent biological activities at low concentrations, which makes it an attractive candidate for drug development. 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is also stable under a wide range of pH and temperature conditions, which makes it suitable for various experimental conditions. However, the limitations of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide include its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is still not fully understood, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the efficacy of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide in animal models of various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize the formulation of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide to improve its solubility and bioavailability. Furthermore, the mechanism of action of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide needs to be further elucidated to optimize its therapeutic potential. Finally, the safety and toxicity of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide need to be thoroughly evaluated to ensure its safety for human use.
In conclusion, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has shown promising potential as a therapeutic agent for various diseases. Its potent anti-inflammatory and anti-cancer activities make it an attractive candidate for drug development. However, further research is needed to optimize its therapeutic potential and ensure its safety for human use.
Méthodes De Synthèse
The synthesis of 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with 2-fluoro-5-methylphenylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction takes place in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is purified by column chromatography to obtain 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and analgesic activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, 4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide has been found to modulate the immune system by inhibiting the activation of T cells and reducing the production of inflammatory mediators.
Propriétés
Formule moléculaire |
C13H13BrFN3O |
|---|---|
Poids moléculaire |
326.16 g/mol |
Nom IUPAC |
4-bromo-1-ethyl-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrFN3O/c1-3-18-7-9(14)12(17-18)13(19)16-11-6-8(2)4-5-10(11)15/h4-7H,3H2,1-2H3,(H,16,19) |
Clé InChI |
VYCRMIGCSAMEOY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
SMILES canonique |
CCN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)C)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280063.png)
![6-Amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280066.png)
![N-(4-acetylphenyl)-N'-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea](/img/structure/B280067.png)
![4-chloro-N-[(3-hydroxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280071.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![ethyl 6-amino-5-cyano-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280073.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280079.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![6-Amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280084.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![1-ethyl-N-[(2-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280088.png)